Product packaging for Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH(Cat. No.:CAS No. 955048-92-7)

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH

Cat. No.: B1450305
CAS No.: 955048-92-7
M. Wt: 538.6 g/mol
InChI Key: AUPKCQXNRAZESL-GOTSBHOMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a pseudoproline dipeptide building block designed for solid-phase peptide synthesis (SPPS). Its structure comprises:

  • Fmoc (9-fluorenylmethoxycarbonyl): A transient N-terminal protecting group removed under basic conditions .
  • Asp(OtBu): Aspartic acid with a tert-butyl ester protecting its side-chain carboxyl group, enhancing solubility and reducing side reactions .
  • Ser(Psi(Me,Me)pro): A serine residue modified with a pseudoproline moiety (oxazolidine ring derived from proline and dimethyl ketone), which disrupts β-sheet formation, minimizes aggregation, and prevents aspartimide formation during SPPS .

This compound is critical in synthesizing sequences prone to aspartimide side reactions (e.g., Asp-Ser/Gly motifs), as demonstrated in the synthesis of erythropoietin (EPO) fragments .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34N2O8 B1450305 Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH CAS No. 955048-92-7

Properties

IUPAC Name

(4S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O8/c1-28(2,3)39-24(32)14-22(25(33)31-23(26(34)35)16-38-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)/t22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPKCQXNRAZESL-GOTSBHOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)C(=O)O)C(=O)[C@H](CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401103819
Record name 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955048-92-7
Record name 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955048-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,1-Dimethylethyl) (βS,4S)-4-carboxy-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,2-dimethyl-γ-oxo-3-oxazolidinebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401103819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH

General Synthetic Strategy

The preparation of this compound involves the synthesis of a dipeptide incorporating the pseudoproline residue on the serine, followed by N-terminal Fmoc protection and side-chain protection of aspartic acid with OtBu. The key synthetic steps include:

  • Formation of the pseudoproline ring on the serine residue by cyclization with a dimethyl-substituted oxazolidine ring (Psi(Me,Me)pro).
  • Coupling of the protected aspartic acid and the pseudoproline serine to form the dipeptide.
  • Introduction of the Fmoc group on the N-terminus.
  • Purification and characterization of the final compound.

This dipeptide is typically prepared using solution-phase peptide synthesis techniques with careful control of protecting groups and reaction conditions to ensure high purity and yield.

Detailed Synthetic Protocols

Pseudoproline Formation
  • The serine residue is converted into the pseudoproline by reacting with acetone derivatives to form the 2,2-dimethyl oxazolidine ring, yielding the Psi(Me,Me)pro moiety.
  • This cyclization protects the serine side chain hydroxyl and introduces steric hindrance to disrupt peptide aggregation during chain elongation.
Coupling of Aspartic Acid and Pseudoproline Serine
  • The aspartic acid is protected on its side chain with tert-butyl (OtBu) to prevent side reactions.
  • Coupling is performed using standard peptide coupling reagents such as TBTU or PyBOP in the presence of a base like DIPEA.
  • The reaction is carried out in solvents like DMF under mild conditions to avoid racemization and side reactions.
  • Pre-activation of the carboxyl group of Asp(OtBu) with coupling reagents improves efficiency.
Fmoc Protection
  • The N-terminal amine of the dipeptide is protected with 9-fluorenylmethoxycarbonyl (Fmoc) group.
  • Fmoc-Cl or Fmoc-OSu reagents are commonly used in the presence of base.
  • The Fmoc group facilitates subsequent solid-phase peptide synthesis by allowing selective deprotection cycles.
Purification and Characterization
  • The crude product is purified by preparative HPLC or recrystallization.
  • Purity is confirmed by analytical HPLC, typically achieving ≥99% purity.
  • Structural confirmation is done by mass spectrometry and NMR spectroscopy.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is used as a dipeptide building block in Fmoc-based SPPS to enhance synthesis of difficult peptides, particularly those prone to aggregation and deletion sequences.

Coupling Conditions

  • Coupling is performed on solid support (e.g., Rink amide resin or 2-chlorotrityl resin).
  • Typical coupling reagents include DIC (diisopropylcarbodiimide) combined with OxymaPure or HATU with DIEA.
  • Equivalents of 4–5 times amino acid relative to resin loading are used.
  • Coupling times range from 1 to 2 hours with a short preactivation period (2 minutes) to optimize efficiency.

Advantages of Using the Pseudoproline Dipeptide

  • The Psi(Me,Me)pro moiety disrupts secondary structure formation during peptide elongation, reducing aggregation.
  • This leads to higher coupling yields and fewer deletion sequences.
  • Enhanced acylation efficiency is observed even with hindered amino acids following the pseudoproline residue.
  • The use of this compound improves the synthesis of long and "inaccessible" peptides such as glucagon and human growth hormone-derived sequences.

Comparative Data on Coupling Efficiency

The following table summarizes coupling efficiencies of this compound in SPPS compared to standard amino acid monomers and other pseudoproline derivatives:

Parameter This compound Standard Fmoc-Asp(OtBu)-Ser-OH Other Pseudoproline Dipeptides
Coupling Yield (%) >95% 70–85% 90–95%
Purity of Crude Peptide (%) ~99% 80–90% 90–98%
Aggregation Reduction Significant Low Moderate
Compatibility with Hindered AAs High Moderate High
Typical Coupling Time (hours) 1–2 2–3 1.5–2

Data compiled from multiple studies on SPPS of peptides incorporating pseudoproline dipeptides.

Research Findings and Optimization Notes

  • The use of this compound has been shown to enable the successful synthesis of glucagon and other peptides that are otherwise difficult due to aggregation and secondary structure formation.
  • Incorporation of this pseudoproline dipeptide improves acylation rates of subsequent amino acids, including sterically hindered residues such as arginine with Pbf protection.
  • Optimization of coupling reagents and conditions (e.g., DIC/OxymaPure with preactivation) is critical to maximize yield and minimize side products.
  • The pseudoproline effect is observed several residues downstream, indicating its influence on peptide chain conformation beyond immediate neighbors.
  • Combining pseudoproline dipeptides with other protecting strategies enhances overall peptide synthesis efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several key reactions during SPPS:

Reaction Type Description
Fmoc Deprotection Removal of the fluorenylmethyloxycarbonyl (Fmoc) group under basic conditions to expose the amine.
OtBu Ester Hydrolysis Acidic cleavage of the tert-butyl ester to liberate the carboxylic acid group.
Coupling Reactions Formation of peptide bonds with subsequent amino acids using activating reagents.
Pseudoproline Ring Opening Conversion of the pseudoproline moiety into native serine under acidic conditions.

Common Reagents and Conditions

Reaction Reagents/Conditions Role
Fmoc Deprotection 20–30% piperidine in DMF, 10–15 minutes Base removes Fmoc, enabling amine participation in coupling.
OtBu Hydrolysis 95% trifluoroacetic acid (TFA) with scavengers (e.g., H₂O, TIPS), 1–2 hours Acid cleaves tert-butyl ester, exposing carboxylate for further coupling.
Peptide Coupling HBTU/DIC with DIPEA in DMF, 1–2 hours Activates carboxyl group for nucleophilic attack by amines.
Pseudoproline Ring Opening 0.1 M HCl in TFE or TFA/water mixtures Restores native serine residue post-synthesis.

Major Products Formed

Reaction Product Application
Fmoc Deprotection Asp(OtBu)-Ser(Psi(Me,Me)pro)-OHIntermediate for iterative peptide chain elongation.
OtBu Hydrolysis Asp-Ser(Psi(Me,Me)pro)-OHFacilitates carboxylate-mediated conjugation or further functionalization.
Pseudoproline Opening Asp-Ser-OH (native sequence)Finalizes peptide structure for biological or structural studies.

Case Study 1: Aggregation Mitigation

Incorporating this compound in SPPS reduced β-sheet formation by >60% compared to non-pseudoproline sequences, improving coupling efficiency and peptide solubility .

Case Study 2: Cyclization Efficiency

The pseudoproline residue enabled 98% cyclization yield in macrocyclic peptides by pre-organizing backbone conformation, as demonstrated in a 2024 study .

Case Study 3: Enzyme Interaction

Peptides synthesized with this building block showed 2.3-fold higher binding affinity to proteases due to reduced aggregation-induced structural distortions .

Comparative Stability Under Reaction Conditions

Condition Fmoc Stability OtBu Stability Pseudoproline Stability
Basic (piperidine/DMF) UnstableStableStable
Acidic (TFA/DCM) StableUnstableStable
Neutral (DMF/DIPEA) StableStableStable

Data derived from stability assays under standard SPPS conditions .

Mechanistic Insights

  • Pseudoproline Conformational Control : The Ψ(Me,Me)pro modification introduces a rigid oxazolidine ring, preventing β-sheet aggregation and favoring α-helix or random coil conformations .

  • Coupling Kinetics : Use of HBTU/DIC accelerates carboxyl activation, achieving >95% coupling yields within 1 hour .

Degradation Pathways

  • Hydrolytic Degradation : Prolonged exposure to moisture (>72 hours) hydrolyzes the pseudoproline ring, reducing efficacy by ~40% .

  • Thermal Stability : Degrades at >60°C, forming aspartimide byproducts (~15% after 24 hours ) .

Scientific Research Applications

Key Applications

  • Peptide Synthesis
    • Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH serves as a pivotal building block in solid-phase peptide synthesis (SPPS). Its incorporation allows for the construction of complex peptides with specific functionalities, which is essential for therapeutic development .
  • Drug Design
    • The unique properties of this compound facilitate the design of peptide-based therapeutics targeting specific biological pathways. Its ability to enhance the stability and solubility of peptides makes it valuable in developing effective treatments for various diseases .
  • Bioconjugation
    • This amino acid derivative is utilized in bioconjugation processes, linking peptides to other biomolecules. This application is critical for creating targeted drug delivery systems that can improve the efficacy and safety profiles of therapeutic agents .
  • Research in Neuroscience
    • This compound is instrumental in studying neuropeptides and their roles in neurological disorders. By facilitating the synthesis of neuropeptide analogs, researchers can explore potential therapeutic approaches for conditions like depression and anxiety .
  • Protein Engineering
    • The compound is also valuable in protein engineering, enabling modifications that enhance protein stability and activity. This application is particularly relevant in industrial biotechnology and therapeutic protein development .

Case Study 1: Overcoming Peptide Aggregation

In a study focusing on peptide synthesis challenges, researchers utilized this compound to disrupt β-sheet formations that typically lead to aggregation during chain elongation. The inclusion of this pseudoproline significantly improved solvation and coupling kinetics, resulting in higher yields of desired peptide products .

Case Study 2: Targeted Drug Delivery Systems

A recent investigation demonstrated the use of this compound in developing bioconjugates for targeted drug delivery. By linking therapeutic peptides to antibodies using this amino acid derivative, researchers achieved enhanced specificity and reduced off-target effects in cancer treatment models .

Comparative Data Table

Application AreaDescriptionImpact on Research
Peptide SynthesisKey building block for constructing complex peptidesIncreased efficiency and yield
Drug DesignFacilitates the creation of peptide-based therapeuticsImproved targeting and efficacy
BioconjugationLinks peptides to biomolecules for targeted deliveryEnhanced specificity and safety
Neuroscience ResearchAids in synthesizing neuropeptide analogsInsights into neurological disorders
Protein EngineeringModifies proteins to enhance stability and activityBroader applications in biotechnology

Mechanism of Action

The mechanism of action of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH involves its ability to form stable peptide bonds and its unique pseudo-proline structure, which enhances the solubility and stability of the peptide. The Fmoc group provides protection during synthesis, while the OtBu group protects the carboxyl group. The pseudo-proline structure helps in the proper folding and stability of the peptide, making it suitable for various applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH with related dipeptides is outlined below:

Compound Key Features Advantages Limitations Applications References
This compound Asp(OtBu), Ser(Psi(Me,Me)pro) Prevents aspartimide; reduces aggregation via pseudoproline Higher cost than conventional Asp derivatives EPO synthesis, Asp-Ser sequences
Fmoc-Asp(OtBu)-Gly(Dmb)-OH Asp(OtBu), Gly with Dmb (2,4-dimethoxybenzyl) protection Effective in Asp-Gly motifs; Dmb prevents aspartimide Limited to Asp-Gly sequences Asp-Gly-rich peptides (e.g., NN9217)
Fmoc-Asp(CSY)-OH Asp protected with cyanosulfurylide (CSY) Superior aspartimide prevention in long sequences Requires specialized synthesis protocols Challenging SPPS sequences (>20 residues)
Fmoc-Glu(OtBu)-Ser(Psi(Me,Me)pro)-OH Glu(OtBu) instead of Asp(OtBu) Suitable for Glu-Ser motifs; similar pseudoproline benefits Not effective for Asp-containing sequences Glu-Ser-rich peptides
Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH Cys(Psi(Me,Me)pro) instead of Ser Extends pseudoproline utility to Cys-containing regions Potential disulfide scrambling risks Cys-rich domains (e.g., ubiquitin)
Fmoc-Asp(ODmab)-OH Asp with ODmab (4-[[4-(dimethylamino)benzyl]oxy] protection Acid-labile protection; compatible with photolytic cleavage Limited commercial availability Photoresponsive peptide systems

Key Findings from Comparative Studies

  • Aspartimide Prevention :

    • This compound eliminates aspartimide in Asp-Ser sequences, whereas conventional Fmoc-Asp(OtBu)-OH fails in sequences >20 residues .
    • Fmoc-Asp(CSY)-OH outperforms OtBu-protected Asp in long syntheses but requires tailored coupling conditions .
    • Dmb protection (e.g., Fmoc-Asp(OtBu)-Gly(Dmb)-OH) is highly effective for Asp-Gly motifs but ineffective in other contexts .
  • Aggregation Reduction :
    Pseudoprolines (e.g., Ser(Psi(Me,Me)pro)) disrupt secondary structures, improving synthesis efficiency. In contrast, Fmoc-Asp(OtBu)-OH forms rigid aggregates under standard conditions .

  • Solubility and Handling: Pseudoproline derivatives enhance solubility in SPPS solvents (e.g., DMF) compared to non-modified residues . Fmoc-N-Me-Asp(OtBu)-OH (N-methylated Asp) offers improved solubility but alters backbone conformation, limiting its use in native sequences .
  • Stereochemical Integrity :
    Capillary electrophoresis studies confirm that Fmoc-Asp(OtBu)-OH exhibits negligible racemization when purified, whereas unprotected Asp derivatives risk enantiomeric contamination .

Case Studies

  • EPO(1–28) Synthesis :
    this compound enabled successful synthesis of Asp8-Ser9 in EPO, avoiding aspartimide and improving yield .

  • Ubiquitin Monomers: Pseudoproline dipeptides like Fmoc-Leu-Ser(Psi(Me,Me)pro)-OH facilitated the synthesis of aggregation-prone regions in ubiquitin .

Biological Activity

Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH is a synthetic dipeptide that plays a significant role in peptide synthesis and has potential biological applications. This compound features a modified proline (Psi(Me,Me)pro) and is utilized primarily in solid-phase peptide synthesis (SPPS). Its structure enhances the stability and solubility of peptides, making it a valuable tool for researchers in biochemistry and pharmacology.

  • Molecular Formula: C29H34N2O8
  • Molecular Weight: 538.6 g/mol
  • CAS Number: 955048-92-7
  • Purity: ≥97% (HPLC)

Structure and Functionality

The compound consists of:

  • Fmoc Group: A protective group that facilitates the synthesis process by preventing premature reactions.
  • Aspartate (Asp): An amino acid that contributes to the overall charge and polarity of the peptide.
  • Serine (Ser): Known for its role in enzyme activity and signaling pathways.
  • Pseudoproline (Psi(Me,Me)pro): This modification introduces rigidity into the peptide backbone, which can prevent aggregation and enhance solubility during synthesis.

While this compound itself does not exhibit specific biological activity, peptides synthesized using this building block can interact with various biological targets. The presence of pseudoproline is particularly noteworthy as it influences the conformational stability of peptides, which is crucial for their biological function.

Applications in Peptide Synthesis

The compound is primarily used in:

  • Solid-Phase Peptide Synthesis (SPPS): It allows for efficient assembly of peptide chains while minimizing side reactions. The pseudoproline modification helps overcome issues related to β-sheet formation, which can lead to aggregation during synthesis .

Comparative Studies

In comparative tests involving different aspartate derivatives, this compound demonstrated superior performance in reducing aspartimide formation—a common by-product that can affect peptide purity. For instance, studies showed that using this compound resulted in negligible aspartimide impurities compared to traditional derivatives .

CompoundAspartimide Formation (%)D-Aspartyl Content (%)
Fmoc-Asp(OtBu)-OH1.2425
Fmoc-Asp(OMpe)-OH0.411
Fmoc-Asp(OBno)-OH0.061.1

Case Studies

  • Peptide Therapeutics Development:
    Research has indicated that peptides synthesized with this compound have shown promise in therapeutic applications targeting various diseases such as cancer and viral infections. The stability conferred by the pseudoproline structure enhances the efficacy of these peptides .
  • Enzyme Inhibition Studies:
    In studies focusing on enzyme inhibition, peptides derived from this compound were evaluated for their ability to inhibit specific proteases involved in disease pathways. Results suggested that the structural integrity provided by the Psi(Me,Me)pro modification was critical for maintaining biological activity .
  • Drug Delivery Systems:
    The compound has been explored in drug delivery systems where its properties facilitate better interaction with cellular membranes. This aspect is particularly beneficial for enhancing the bioavailability of therapeutic agents .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₉H₃₄N₂O₈
Molecular Weight538.59 g/mol
Solubility (DMSO)≥38.3 mg/mL
HPLC Purity≥99%

Q. Table 2. Common Applications in Peptide Synthesis

ApplicationExample PeptidesReference
Prevention of aspartimidePACAP1–23, EPO(1–28)
β-sheet disruptionUbiquitin, daptomycin analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH
Reactant of Route 2
Fmoc-Asp(OtBu)-Ser(Psi(Me,Me)pro)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.